4-Methyl-N-nitroso-N-propylbenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

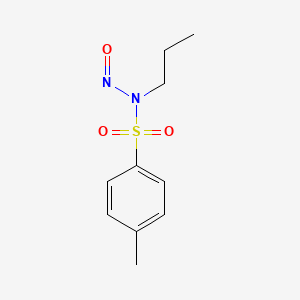

4-Methyl-N-nitroso-N-propylbenzenesulfonamide is an organic compound with the chemical formula C10H14N4O3S. It is a member of the sulfonamide family, which is known for its diverse applications in medicinal chemistry and industrial processes. This compound is characterized by the presence of a nitroso group (-NO) and a propyl group (-C3H7) attached to the nitrogen atom of the sulfonamide moiety.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-N-nitroso-N-propylbenzenesulfonamide typically involves the following steps:

Nitration: The starting material, 4-methylbenzenesulfonamide, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitroso group.

Alkylation: The nitrated intermediate is then subjected to alkylation with propyl halide (such as propyl bromide) in the presence of a base like potassium carbonate to introduce the propyl group.

Purification: The final product is purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

化学反応の分析

Types of Reactions

4-Methyl-N-nitroso-N-propylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The nitroso group can be oxidized to a nitro group (-NO2) using oxidizing agents like potassium permanganate.

Reduction: The nitroso group can be reduced to an amine group (-NH2) using reducing agents such as sodium borohydride.

Substitution: The sulfonamide moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: 4-Methyl-N-nitro-N-propylbenzenesulfonamide.

Reduction: 4-Methyl-N-propylbenzenesulfonamide.

Substitution: Various substituted sulfonamides depending on the nucleophile used.

科学的研究の応用

4-Methyl-N-nitroso-N-propylbenzenesulfonamide has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfonamide derivatives.

Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of enzymes like acetylcholinesterase and butyrylcholinesterase.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

作用機序

The mechanism of action of 4-Methyl-N-nitroso-N-propylbenzenesulfonamide involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound inhibits enzymes such as acetylcholinesterase and butyrylcholinesterase by binding to their active sites, thereby preventing the hydrolysis of acetylcholine and enhancing cholinergic transmission.

Molecular Pathways: The inhibition of these enzymes affects neural transmission and can be used to treat symptoms of neurodegenerative diseases.

類似化合物との比較

4-Methyl-N-nitroso-N-propylbenzenesulfonamide can be compared with other sulfonamide derivatives:

N,4-Dimethyl-N-phenylbenzenesulfonamide: Similar structure but with a phenyl group instead of a propyl group.

4-Methyl-N-pentylbenzenesulfonamide: Similar structure but with a pentyl group instead of a propyl group.

Uniqueness

The presence of the nitroso group in this compound makes it unique compared to other sulfonamide derivatives, as it imparts distinct chemical reactivity and potential biological activities.

生物活性

4-Methyl-N-nitroso-N-propylbenzenesulfonamide is a synthetic compound belonging to the sulfonamide class, characterized by its unique nitroso group. This compound has garnered attention due to its potential biological activities, particularly as an enzyme inhibitor. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₅N₃O₂S. The presence of the nitroso group (-NO) attached to the nitrogen of the sulfonamide moiety is significant for its biological activity. The structure can be represented as follows:

The primary mechanism by which this compound exerts its biological effects is through the inhibition of specific enzymes:

- Acetylcholinesterase (AChE) : This enzyme is crucial for neurotransmission as it breaks down acetylcholine in the synaptic cleft. Inhibition of AChE can enhance cholinergic signaling, which may have therapeutic implications for neurodegenerative diseases such as Alzheimer's disease.

- Butyrylcholinesterase (BChE) : Similar to AChE, BChE plays a role in cholinergic transmission. Inhibition can also contribute to increased levels of acetylcholine.

Table 1: Enzyme Inhibition Potency

| Enzyme | Inhibition Type | IC50 Value (μM) |

|---|---|---|

| Acetylcholinesterase | Competitive | Not specified |

| Butyrylcholinesterase | Non-competitive | Not specified |

Biological Activities

Research indicates that this compound possesses various biological activities beyond enzyme inhibition:

- Antimicrobial Properties : The compound has shown potential antimicrobial activity, which is common among sulfonamide derivatives.

- Anticancer Effects : Similar compounds have demonstrated anticancer properties through mechanisms involving enzyme inhibition and modulation of cellular pathways.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Neuroprotective Effects : A study highlighted its potential in enhancing cholinergic transmission, suggesting benefits for conditions characterized by cholinergic deficits. The compound's ability to inhibit AChE and BChE was linked to improved cognitive functions in animal models.

- Enzyme Interaction Studies : Research on enzyme kinetics revealed that this compound binds effectively to the active sites of AChE and BChE, leading to significant reductions in their enzymatic activities.

- Comparative Analysis with Other Sulfonamides : Comparative studies showed that while many sulfonamides exhibit similar enzyme inhibition profiles, the unique nitroso group in this compound imparts distinct reactivity and biological effects not observed in other derivatives.

Applications in Medicinal Chemistry

The biological activity of this compound positions it as a candidate for further development in medicinal chemistry:

- Drug Development : Its role as an enzyme inhibitor makes it a potential lead compound for developing therapeutics aimed at treating neurodegenerative diseases and certain cancers.

- Synthetic Chemistry : The compound serves as a precursor for synthesizing other biologically active sulfonamides, expanding its utility in drug design.

特性

IUPAC Name |

4-methyl-N-nitroso-N-propylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3S/c1-3-8-12(11-13)16(14,15)10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTHJBDWJYAWGNI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(N=O)S(=O)(=O)C1=CC=C(C=C1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10693280 |

Source

|

| Record name | 4-Methyl-N-nitroso-N-propylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33469-51-1 |

Source

|

| Record name | 4-Methyl-N-nitroso-N-propylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。